molecular formula C11H10Cl3NO2 B14759064 Morpholino(2,4,6-trichlorophenyl)methanone

Morpholino(2,4,6-trichlorophenyl)methanone

Cat. No.: B14759064
M. Wt: 294.6 g/mol
InChI Key: CYKIWNGOPIFTRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(2,4,6-trichlorophenyl)methanone typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of Morpholino(2,4,6-trichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Properties

Molecular Formula

C11H10Cl3NO2

Molecular Weight

294.6 g/mol

IUPAC Name

morpholin-4-yl-(2,4,6-trichlorophenyl)methanone

InChI

InChI=1S/C11H10Cl3NO2/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2

InChI Key

CYKIWNGOPIFTRW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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